![molecular formula C12H11N5O B5650516 3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)
3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of related oxadiazole and pyridazine derivatives often involves reactions of various precursors under specific conditions. For example, [1,2,5]Oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides are efficiently synthesized from 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides using concentrated nitric and trifluoroacetic acids, highlighting a method that might be relevant for synthesizing structures similar to the compound (Ogurtsov et al., 2018).
Molecular Structure Analysis
The structure of oxadiazolopyridazine derivatives, including the parent [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide, was studied through single-crystal X-ray diffraction analysis. This revealed planar molecules with unusual bond lengths and angles, which could provide insights into the structural aspects of the compound of interest (Ogurtsov et al., 2018).
Chemical Reactions and Properties
The reactivity of related compounds involves a variety of chemical reactions, such as cycloadditions, acylating ring-opening reactions, and transitions through various intermediates to form complex heterocyclic structures, offering a glimpse into potential reactions and properties of the compound in focus (Sauer et al., 2001).
properties
IUPAC Name |
3-pyridazin-3-yl-5-(2-pyrrol-1-ylethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-2-8-17(7-1)9-5-11-14-12(16-18-11)10-4-3-6-13-15-10/h1-4,6-8H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZLDQLOPCUHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCC2=NC(=NO2)C3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine |
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